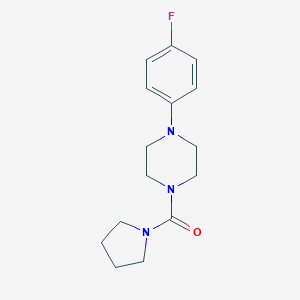

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidine ring

Preparation Methods

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-fluorophenylpiperazine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

This compound derivatives: These compounds have similar structures but may differ in their substituents, leading to variations in their properties and activities.

Other piperazine derivatives: Compounds like this compound share the piperazine core but have different substituents, affecting their chemical and biological properties

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its potential pharmacological applications. This compound features a piperazine ring and a pyrrolidine moiety, both of which are significant in medicinal chemistry due to their interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is [4-(4-fluorophenyl)piperazin-1-yl]-[pyrrolidin-1-yl]methanone . Its molecular formula is C22H26FN3O, and it possesses unique structural features that enhance its biological activity.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The fluorophenyl and pyrrolidine groups are believed to enhance binding affinity and specificity, modulating the activity of target proteins.

Potential Targets

- Tyrosinase Inhibition : Studies have shown that derivatives of piperazine compounds can serve as competitive inhibitors of tyrosinase, an enzyme crucial for melanin production. For instance, related compounds have demonstrated IC50 values significantly lower than reference inhibitors, indicating strong inhibitory potential against tyrosinase activity .

- Cholinesterase Inhibition : The compound may also exhibit inhibitory effects on butyrylcholinesterase (BChE), which is relevant in treating neurodegenerative disorders like Alzheimer's disease. Structural optimization studies have identified derivatives that selectively inhibit BChE while sparing acetylcholinesterase (AChE), suggesting a promising avenue for further research .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| (4-(4-Chlorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone | Structure | 0.25 | Tyrosinase inhibitor |

| (4-(4-Methylphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone | Structure | 0.30 | Tyrosinase inhibitor |

| (4-(4-Fluorophenyl)piperazin-1-y)(pyrrolidin-N-methyl) methanone | Structure | 0.18 | Tyrosinase inhibitor |

The presence of fluorine in the structure enhances metabolic stability and alters electronic properties, potentially leading to increased efficacy compared to its chlorinated or methylated counterparts.

Case Studies

Recent research has highlighted the promising biological activities associated with derivatives of piperazine and pyrrolidine compounds.

Study on Tyrosinase Inhibition

A study published in PubMed Central evaluated several piperazine derivatives for their ability to inhibit tyrosinase derived from Agaricus bisporus. Among the tested compounds, one derivative exhibited an IC50 value of 0.18 µM, significantly outperforming traditional inhibitors . This study underscores the potential for developing new skin-lightening agents based on these structures.

Cholinesterase Inhibitor Development

Another research effort focused on synthesizing selective BChE inhibitors from piperazine derivatives. These compounds were subjected to molecular docking studies, confirming their binding affinity to both catalytic and peripheral sites on BChE . The findings suggest that modifications in the piperazine structure can lead to improved selectivity and potency.

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c16-13-3-5-14(6-4-13)17-9-11-19(12-10-17)15(20)18-7-1-2-8-18/h3-6H,1-2,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVSRPFJPIUESL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.